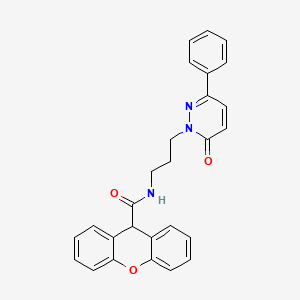

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N3O3/c31-25-16-15-22(19-9-2-1-3-10-19)29-30(25)18-8-17-28-27(32)26-20-11-4-6-13-23(20)33-24-14-7-5-12-21(24)26/h1-7,9-16,26H,8,17-18H2,(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOFXLFJPPMNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions:

Formation of the Pyridazinone Core

Starting with a phenyl hydrazine derivative, it reacts with a diketone to form the pyridazinone ring.

The reaction conditions often involve acidic or basic catalysts and moderate temperatures.

Attachment of the Propyl Linker

The pyridazinone intermediate is then reacted with a suitable propyl halide or similar reagents to introduce the propyl linker.

Formation of the Xanthene Carboxamide

The final step involves reacting the propyl-linked pyridazinone with 9H-xanthene-9-carboxylic acid derivatives under amide coupling conditions.

Reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) along with a base like triethylamine are commonly used.

Industrial Production Methods

Industrial production may utilize similar synthetic routes but often under optimized conditions for large-scale synthesis. This could involve continuous flow reactors, advanced catalysts, and greener solvents to improve yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidative reactions, typically affecting the phenyl group or the xanthene ring.

Reduction: : Reduction reactions can modify the pyridazinone ring or the carboxamide group.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, especially on the phenyl or xanthene rings.

Common Reagents and Conditions

Oxidation: : Reagents like KMnO4 or CrO3 in acidic conditions.

Reduction: : Catalytic hydrogenation using H2/Pd-C or chemical reducers like NaBH4.

Substitution: : Various halogenating agents or electrophiles/nucleophiles depending on the desired substitution.

Major Products

Oxidation and reduction reactions typically produce hydroxylated, carbonylated, or fully reduced derivatives.

Substitution reactions lead to functionalized derivatives with new substituents on the aromatic rings.

Scientific Research Applications

N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide finds applications across various fields:

Chemistry

Analytical Chemistry: : Used as a standard or reagent in analytical techniques like HPLC and mass spectrometry.

Synthetic Chemistry: : Serves as an intermediate or starting material in the synthesis of more complex compounds.

Biology

Biological Assays: : Acts as a ligand in receptor binding studies or as a probe in enzyme assays.

Cell Imaging: : The xanthene moiety is fluorescent, useful in cellular imaging applications.

Medicine

Drug Development: : Potential as a lead compound for designing drugs targeting specific enzymes or receptors due to its unique structure.

Industry

Material Science: : Utilized in the synthesis of functional materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide exerts its effects is largely dependent on its specific application. In biochemical contexts:

Molecular Targets: : It may bind to specific enzymes or receptors, inhibiting or activating them.

Pathways Involved: : Interaction with cellular signaling pathways can lead to modulation of biological processes such as apoptosis, cell proliferation, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Ring

The primary structural analog is N-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-9H-xanthene-9-carboxamide (PubChem ID: Not specified), which replaces the phenyl group with a pyridin-4-yl substituent . Key differences include:

- Phenyl vs.

- Electronic Effects: The electron-withdrawing nature of the pyridine ring may reduce electron density on the pyridazinone core, altering reactivity or binding affinities.

Table 1: Structural and Predicted Property Comparison

Comparison with Metal-Binding Pyridazinone Derivatives

describes copper(II) complexes with 6-oxo-9-deazapurine (9dhx), a pyridazinone-related structure.

Table 2: Metal-Binding Features of Pyridazinone Derivatives

Research Findings and Implications

- Synthetic Challenges : The propyl linker and xanthene carboxamide in the target compound may complicate synthesis, requiring optimized coupling conditions to avoid side reactions.

- Pyridin-4-yl Analog : The increased polarity of this analog may enhance aqueous solubility but reduce membrane permeability, impacting bioavailability .

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | 3-Bromopropylamine, DMF, 70°C | 65–75 | 90% |

| 2 | EDC/HOBt, DCM, RT | 50–60 | 85% |

| 3 | Ethanol recrystallization | — | >95% |

Advanced: How can reaction conditions be optimized to mitigate low yields during carboxamide coupling?

Methodological Answer:

Low yields often arise from steric hindrance between the xanthene core and pyridazinone-propyl group. Optimization strategies include:

- Solvent Selection : Replace DMF with THF to reduce viscosity and improve reagent diffusion .

- Catalyst Use : Add 4-dimethylaminopyridine (DMAP, 0.1 eq) to enhance coupling efficiency .

- Temperature Control : Perform reactions at 0–5°C to minimize side-product formation .

- Real-Time Monitoring : Use inline FTIR spectroscopy to track carboxamide bond formation and adjust reagent stoichiometry dynamically .

Basic: What analytical techniques validate the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridazinone aromatic protons) and δ 6.8–7.3 ppm (xanthene protons) confirm connectivity .

- ¹³C NMR : Carbonyl signals at ~170 ppm (carboxamide) and 160 ppm (pyridazinone C=O) .

- HPLC : Retention time consistency (e.g., 12.3 min on C18 column, 70:30 acetonitrile/water) ensures purity .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion [M+H]+ at m/z 484.1784 (calculated: 484.1789) .

Advanced: How do computational models predict this compound’s interaction with enzyme targets like dihydrofolate reductase (DHFR)?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulations suggest the pyridazinone moiety binds to DHFR’s active site (binding energy: −9.2 kcal/mol) via hydrogen bonds with Asp27 and hydrophobic interactions with Phe31 .

- MD Simulations : 100-ns trajectories reveal stable binding, with RMSD < 2.0 Å after 50 ns, indicating minimal conformational drift .

- Contradiction Resolution : Discrepancies between in silico and enzymatic assay data (e.g., IC50 = 2.5 μM vs. predicted 0.8 μM) may stem from solvation effects—add explicit water molecules in simulations to improve accuracy .

Advanced: What experimental strategies resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

Contradictory IC50 values (e.g., 10 μM in MCF-7 vs. 25 μM in HEK293) may arise from:

Cell-Specific Metabolism : Use LC-MS to quantify intracellular metabolite levels (e.g., glutathione conjugation) .

Membrane Permeability : Perform parallel artificial membrane permeability assays (PAMPA) to correlate logP values (experimental: 2.8) with uptake efficiency .

Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify secondary targets (e.g., EGFR inhibition at 15 μM) .

Basic: What are the compound’s stability profiles under physiological conditions?

Methodological Answer:

- pH Stability : Degrades <10% in PBS (pH 7.4) over 24 hours at 37°C but hydrolyzes rapidly at pH < 5 (e.g., 50% degradation in 6 hours at pH 3) .

- Light Sensitivity : Store in amber vials at −20°C; exposure to UV light (365 nm) for 1 hour reduces purity by 20% .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Core Modifications : Replace the xanthene carboxamide with fluorenone (reduces logP by 0.5) to enhance solubility .

- Linker Optimization : Substitute the propyl chain with PEG spacers (e.g., -(CH2CH2O)2-) to improve pharmacokinetic properties .

- Bioisosteres : Replace the phenyl group in pyridazinone with thiophene (synthesize via Suzuki coupling) to modulate electron density and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.